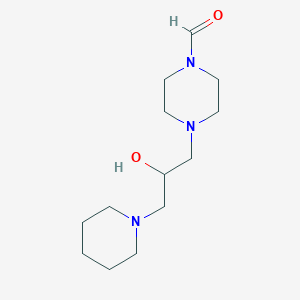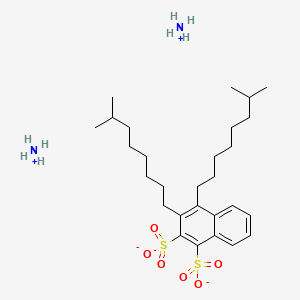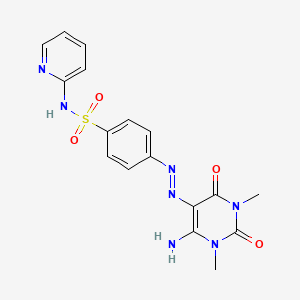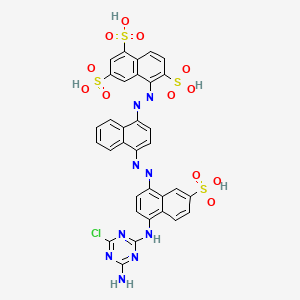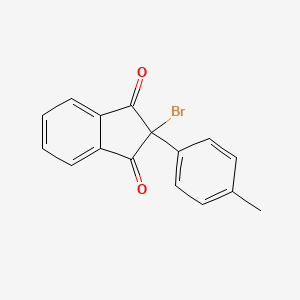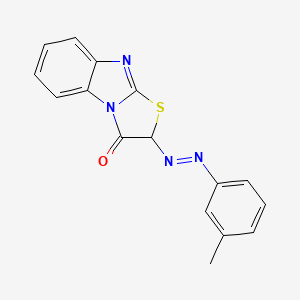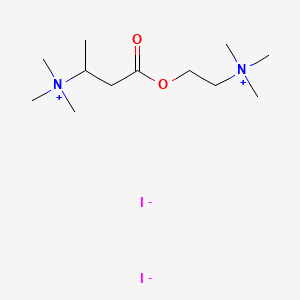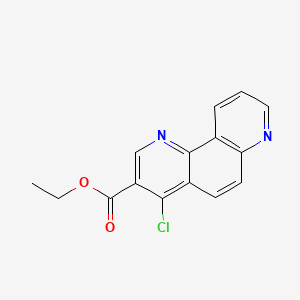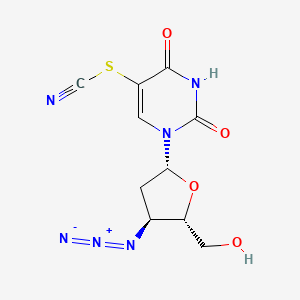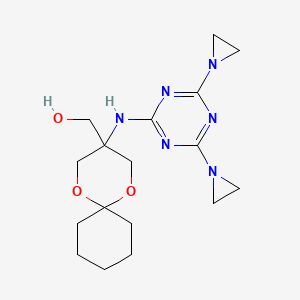
1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxaspiro(55)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- typically involves multi-step organic reactions. The starting materials often include spirocyclic ketones and triazine derivatives. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the formation of the spirocyclic structure.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of triazine rings to amines.
Substitution: Nucleophilic substitution reactions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction may produce amine derivatives.
Scientific Research Applications
1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups enable it to bind to specific sites, modulating biological pathways. The triazine ring may interact with nucleophilic sites, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro(5.5)undecane-3-methanol: Lacks the triazine functional group.
3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- derivatives: Similar triazine functionality but different spirocyclic structures.
Uniqueness
1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- is unique due to the combination of spirocyclic and triazine structures, providing distinct chemical and biological properties.
Properties
CAS No. |
72239-50-0 |
|---|---|
Molecular Formula |
C17H26N6O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[3-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-1,5-dioxaspiro[5.5]undecan-3-yl]methanol |
InChI |
InChI=1S/C17H26N6O3/c24-10-16(11-25-17(26-12-16)4-2-1-3-5-17)21-13-18-14(22-6-7-22)20-15(19-13)23-8-9-23/h24H,1-12H2,(H,18,19,20,21) |
InChI Key |
XEMVQKINVHAHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


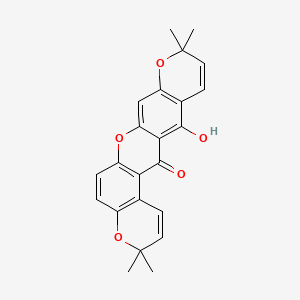
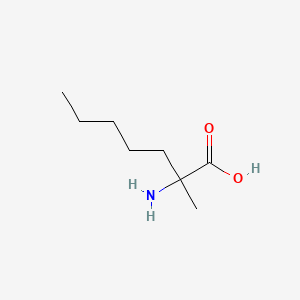
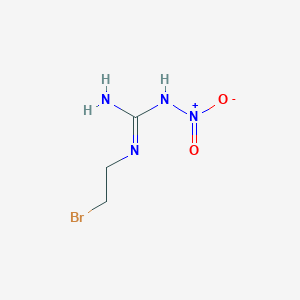
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
